N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
Description
This compound features a benzodioxol moiety linked via an acetamide bridge to a 1,2,4-thiadiazole ring substituted with a 4-methoxyphenyl group. The 4-methoxyphenyl substituent may enhance binding affinity through electron-donating effects and π-π stacking interactions. Structural analogs vary in heterocyclic systems, substituents, and biological targets, as discussed below .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-23-13-5-2-11(3-6-13)17-20-18(27-21-17)26-9-16(22)19-12-4-7-14-15(8-12)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRMPGOCLNBTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and thiadiazole intermediates with an acetamide linker under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Industry: Employed in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
- N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide (): Replaces the thiadiazole with a thiazolo-triazole system and substitutes methoxy with methyl. The thiazolo-triazole may confer distinct conformational rigidity .
VUAA-1 ():
A triazole-sulfanyl acetamide with ethylphenyl substituents. The triazole ring’s smaller size and ethyl groups may reduce steric hindrance, favoring interactions with olfactory receptors (Orco agonists). The target compound’s thiadiazole and methoxyphenyl groups likely shift selectivity toward other targets .- N-(3-chloro-4-methoxyphenyl)-2-{[5-oxo-4-(prop-2-en-1-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}-2-phenylacetamide (Compound 12, ): Incorporates a triazoloquinazoline system and chloro-methoxyphenyl groups. The chloro group increases electrophilicity, which may improve cytotoxicity but reduce metabolic stability compared to the target compound .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Thiadiazole vs. Triazole/Oxadiazole :
Thiadiazoles exhibit stronger electron-withdrawing effects than triazoles, enhancing electrophilicity for covalent binding (e.g., protease inhibition). Oxadiazoles () may favor hydrogen bonding due to oxygen atoms .Substituent Effects :
Methoxy groups (target compound) improve solubility and metabolic stability compared to methyl () or halogens (). Iodine () increases molecular weight, reducing diffusion but enhancing membrane disruption .Benzodioxol Role : The benzodioxol moiety (common in ) enhances blood-brain barrier penetration, suggesting CNS applications. Its absence in other analogs limits neuroactivity .
Biological Activity
The compound N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₁₈N₄O₃S
- Molecular Weight: 366.43 g/mol
- CAS Number: Not available in the provided data.
Structural Representation
The structure of this compound features a benzodioxole moiety linked to a thiadiazole ring via a sulfanyl group. The presence of methoxy and acetamide functionalities suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.28 |
| Compound B | A549 (Lung) | 0.52 |
| Compound C | SK-MEL-2 (Melanoma) | 4.27 |
These findings indicate that modifications in the structure can enhance cytotoxicity against specific cancer types .
The proposed mechanism of action involves:
- Inhibition of Kinases: The compound may inhibit key kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis: Research indicates that similar compounds can activate caspases, leading to programmed cell death.
- Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest at the G1 phase, preventing further proliferation .
Antimicrobial Activity
In addition to anticancer effects, thiadiazole derivatives have demonstrated antimicrobial properties. For example, compounds related to the target compound exhibited activity against:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Positive |
| Candida albicans | Positive |
| Escherichia coli | Negative |
These findings suggest a broader pharmacological profile that includes antimicrobial effects .
Study 1: Anticancer Activity Assessment
A study investigated the anticancer effects of various thiadiazole derivatives on multicellular spheroids. The results showed that certain derivatives significantly inhibited tumor growth in vitro. The mechanism was linked to their ability to disrupt microtubule dynamics and induce apoptosis through mitochondrial pathways .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the thiadiazole ring significantly impact biological activity. For instance, electron-withdrawing groups enhanced cytotoxicity against breast cancer cells, while modifications in the benzodioxole moiety influenced binding affinity to target proteins .
Q & A
Q. What advanced analytical techniques quantify trace impurities in the final product?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
